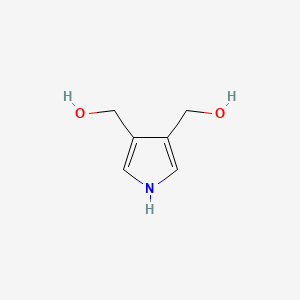
1H-Pyrrole-3,4-dimethanol
Overview
Description
1H-Pyrrole-3,4-dimethanol is an organic compound belonging to the pyrrole family, characterized by its unique structure featuring a five-membered ring with two adjacent nitrogen atoms. This compound is known for its versatility and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3,4-dimethanol can be synthesized through several methods, including the reduction of pyrrole derivatives or the cyclization of appropriate precursors. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with ammonia under specific conditions to form the pyrrole ring.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow reactors and automated monitoring systems are often employed to optimize production efficiency.
Chemical Reactions Analysis
1H-Pyrrole-3,4-dimethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-3,4-dione derivatives, which are useful in further chemical transformations.
Reduction: Reduction reactions can convert the pyrrole ring to a more saturated structure, leading to different functional groups.
Substitution: Substitution reactions at the pyrrole ring can introduce various substituents, altering the compound's properties and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Pyrrole-3,4-dione derivatives.
Reduction: Saturated pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with different functional groups.
Scientific Research Applications
1H-Pyrrole-3,4-dimethanol is widely used in scientific research due to its unique chemical properties. It finds applications in:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In the study of biological systems and the development of bioactive compounds.
Medicine: As a precursor for pharmaceuticals and therapeutic agents.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Pyrrole-3,4-dimethanol exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The pathways involved can vary widely based on the biological system and the desired outcome.
Comparison with Similar Compounds
1H-Pyrrole-2,4-dimethanol
1H-Pyrrole-3-carboxylic acid
1H-Pyrrole-2-carboxylic acid
Properties
IUPAC Name |
[4-(hydroxymethyl)-1H-pyrrol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-3-5-1-7-2-6(5)4-9/h1-2,7-9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXRQGSUIKZNNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10797792 | |
| Record name | (1H-Pyrrole-3,4-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10797792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66582-72-7 | |
| Record name | (1H-Pyrrole-3,4-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10797792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


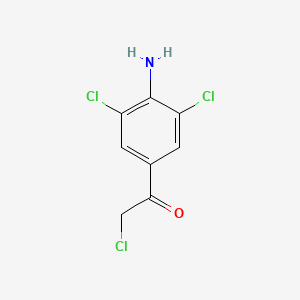
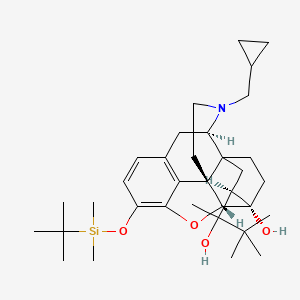
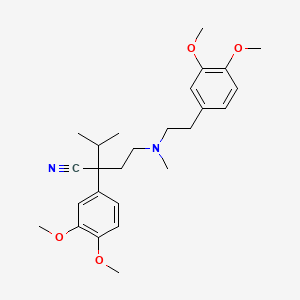
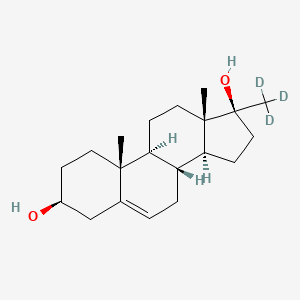
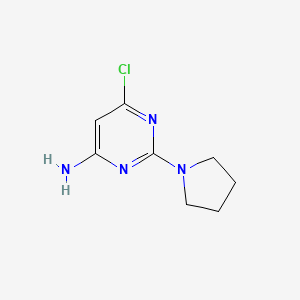
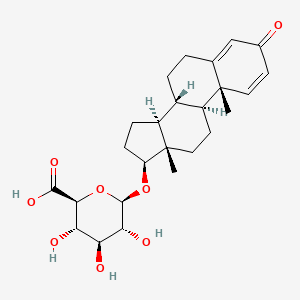
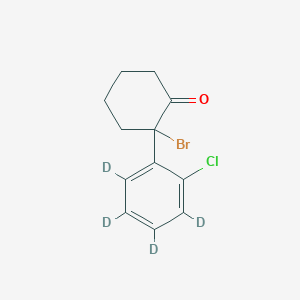
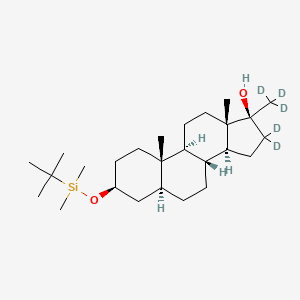
![Naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)indol-3-yl]methanone](/img/structure/B1514447.png)
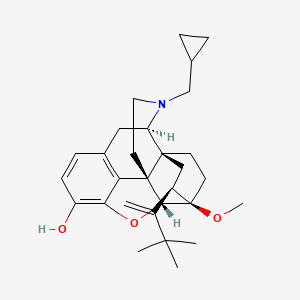
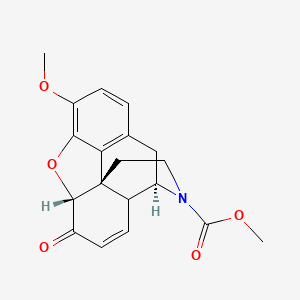
![(2S)-2-amino-6-[4-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]-2,6-dideuteriopyridin-1-ium-1-yl]-6,6-dideuteriohexanoic acid](/img/structure/B1514452.png)
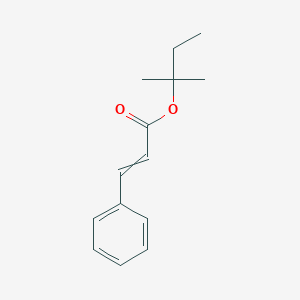
![Diethyl [(4-cyanato-2-methylphenyl)methyl]propanedioate](/img/structure/B1514455.png)
